Indigotindisulfonic acid (5,5'-indigodisulfonic acid, CAS 483-20-5) is a highly water-soluble, redox-active synthetic organic compound derived from the aromatic sulfonation of indigo. Characterized by a highly reversible two-electron redox couple and a distinct blue-to-yellow color transition upon reduction, it is widely utilized as a precision redox indicator, an electroactive material in energy storage, and a diagnostic dye. Unlike its parent compound, the addition of two strongly polar sulfonic acid groups imparts intrinsic aqueous processability, making it a critical precursor and active material for aqueous organic redox flow batteries (AORFBs), electrochemical sensors, and biological assays where precise redox potentials and high aqueous solubility are strictly required [1].
Procurement substitution with the unsulfonated parent compound (indigo) or the more common sodium salt (indigo carmine sodium salt, CAS 860-22-0) frequently leads to process failures in high-concentration applications. Unsulfonated indigo is practically insoluble in water, requiring harsh, environmentally detrimental reducing agents to achieve processability. While the sodium salt of indigotindisulfonic acid is water-soluble, its solubility is strictly limited to approximately 0.035 M, which severely caps the volumetric energy density in redox flow batteries and causes system-clogging precipitation in high-concentration formulations [1]. Procuring the free acid form (CAS 483-20-5) is essential for applications requiring ultra-high aqueous solubility and proton-coupled electron transfer mechanisms. Furthermore, substituting with other common redox dyes, such as methylene blue, alters the standard redox potential and introduces cellular permeability and cytotoxicity, invalidating biological assays and in vivo diagnostic models [2].
For aqueous organic redox flow batteries (AORFBs), the solubility of the active redox species directly dictates the maximum achievable energy density. A direct comparison demonstrates that converting the commonly used indigo carmine sodium salt (IC-Na) to the free acid form, indigotindisulfonic acid (IC-H), dramatically increases aqueous solubility. IC-H achieves an aqueous solubility of 0.760 M, yielding an electron concentration of 1.52 M. In stark contrast, the sodium salt is limited to a solubility of just 0.035 M. This ~21-fold increase in solubility allows the free acid to support significantly higher volumetric capacities without precipitation during extended cycling [1].
| Evidence Dimension | Aqueous solubility and electron concentration |
| Target Compound Data | 0.760 M solubility (1.52 M electron concentration) |
| Comparator Or Baseline | Indigo carmine sodium salt (0.035 M solubility) |
| Quantified Difference | ~21-fold increase in aqueous solubility |
| Conditions | Aqueous solution at room temperature for AORFB anolyte formulation |
Procuring the free acid form is mandatory for energy storage developers aiming to maximize volumetric energy density and prevent system-clogging precipitation in flow batteries.
In biological and diagnostic applications, the choice of redox indicator profoundly impacts assay validity and cell viability. Indigotindisulfonic acid exhibits a standard redox potential (E°' at pH 7.0) of approximately -0.125 V, making it ideal for monitoring systems with lower reducing potentials. When compared to the common substitute methylene blue (E°' ~ +0.011 V), indigotindisulfonic acid demonstrates a fundamentally different biological interaction: it is generally cell-impermeable and functions as a contrast stain that pools in extracellular spaces without cellular uptake. Conversely, methylene blue is cell-permeable and has been shown to induce oxidative DNA damage upon photoexcitation and exhibit higher baseline cytotoxicity in cell models [1].
| Evidence Dimension | Standard redox potential and cellular permeability |
| Target Compound Data | E°' ~ -0.125 V; cell-impermeable (low cytotoxicity) |
| Comparator Or Baseline | Methylene blue (E°' ~ +0.011 V; cell-permeable, high cytotoxicity) |
| Quantified Difference | 136 mV negative shift in redox potential and elimination of intracellular oxidative damage |
| Conditions | Aqueous biological assay conditions at pH 7.0 |
Ensures reliable, non-destructive redox monitoring and diagnostic imaging without inducing confounding cytotoxic effects or oxidative DNA damage in live-cell models.
The parent compound, indigo, is highly insoluble in water (<1 mg/L) due to strong intermolecular hydrogen bonding and pi-pi stacking. To utilize indigo in aqueous processes, it must be chemically reduced to its leuco form using harsh, environmentally hazardous reducing agents such as sodium dithionite. Indigotindisulfonic acid overcomes this critical processing bottleneck through the incorporation of two highly polar sulfonic acid groups, rendering the oxidized form intrinsically soluble in water. This structural modification eliminates the need for toxic reducing agents during formulation, allowing for direct integration into aqueous sensor matrices, medical dyes, and green textile processing workflows [1].
| Evidence Dimension | Aqueous processability without reducing agents |
| Target Compound Data | Intrinsically water-soluble in oxidized form |
| Comparator Or Baseline | Unsulfonated indigo (requires sodium dithionite reduction for aqueous processing) |
| Quantified Difference | Complete elimination of toxic reducing agent requirements |
| Conditions | Standard aqueous formulation and dye processing |
Drastically reduces chemical hazard profiles and waste management costs in industrial formulation and manufacturing by enabling direct aqueous processing.
Indigotindisulfonic acid (free acid) is the specific material of choice for high-energy-density anolytes. Its exceptional 0.760 M solubility prevents the precipitation and capacity-fade issues that strictly limit the utility of the more common sodium salt variant in energy storage systems [1].
Due to its cell-impermeability and lack of photo-induced cytotoxicity compared to methylene blue, this compound is prioritized for in vivo mucosal contrast staining, ureteral patency visualization, and non-destructive tissue assays [2].
Selected over unsulfonated indigo to eliminate the use of hazardous sodium dithionite in aqueous processing, streamlining the production of medical colorants, specialized inks, and biocompatible sensor matrices [3].